2-Azaspiro[4.4]nonane-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-azaspiro[4.4]nonane-2-carboxamide |
InChI |
InChI=1S/C9H16N2O/c10-8(12)11-6-5-9(7-11)3-1-2-4-9/h1-7H2,(H2,10,12) |
InChI Key |
ZTGIMLUQFOTHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCN(C2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Azaspiro 4.4 Nonane 2 Carboxamide and Its Precursors
Strategies for the Construction of the 2-Azaspiro[4.4]nonane Core Structure
The assembly of the 2-azaspiro[4.4]nonane framework, the foundational structure of 2-Azaspiro[4.4]nonane-2-carboxamide, can be achieved through various synthetic routes. These methods often involve the creation of one or both of the heterocyclic and carbocyclic rings that share a common spiro-carbon atom.
Cyclization Approaches to Spirocyclic Amides
The formation of spirocyclic amides, a key structural feature of the target molecule, often relies on intramolecular cyclization reactions. One notable approach is the phosphine-catalyzed [3+2]-cycloaddition. uow.edu.auresearchgate.netosti.gov This method can involve the reaction of 2-methylene γ-lactams with derivatives of 2-butynoic acid to directly or indirectly, following a reductive cyclization step, yield spiro-heterocyclic products. uow.edu.auresearchgate.net
Another strategy involves the direct amide cyclization (DAC) of dipeptides containing β-, γ-, or δ-hydroxy acids. uzh.ch This process, typically initiated by treating a suspension of the amide in a solvent like toluene (B28343) with dry HCl gas, proceeds through the formation of an intermediate 1,3-oxazol-5(4H)-one. uzh.ch In the absence of other nucleophiles, this intermediate can undergo ring enlargement via an intramolecular nucleophilic attack to form cyclic depsipeptides. uzh.ch While not directly forming the 2-azaspiro[4.4]nonane core, this method highlights a fundamental cyclization principle for creating cyclic amides.
Palladium-mediated Heck cyclizations of cyclic enamides also provide a pathway to spirocyclic compounds. acs.org For instance, the transformation of 3,4-dihydro-2(1H)-pyridinones bearing a (2-bromophenyl)ethyl substituent can yield spirocyclic imides and amides. acs.org The mechanism can involve the insertion of the enamide double bond into the initial aryl-palladium bond, followed by oxidation or reduction of the resulting organopalladium intermediate. acs.org
A nickel-catalyzed four-component spirocyclization/carbonylation cascade of N-allyl amides tethered to a benzocyclobutene (BCB) has also been developed. acs.org This reaction, proceeding under atmospheric carbon monoxide pressure with activated alkyl halides and arylboronic acids, results in highly functionalized spirocyclobutyl lactams. acs.org
Catalytic Hydrogenation Methods in Azaspirocyclic Synthesis
Catalytic hydrogenation is a crucial technique in the synthesis of azaspirocyclic compounds, often employed to reduce double bonds or other functional groups introduced during the construction of the ring system. This method typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to achieve the reduction. youtube.comyoutube.com The reaction occurs on the surface of the solid metal catalyst, making it a heterogeneous catalytic process. youtube.com To increase the reaction rate, the catalyst is often finely divided to maximize its surface area. youtube.com
The process is stereospecific, with both hydrogen atoms adding to the same side of the double bond (syn-addition). youtube.com This stereochemical control is particularly important when establishing chiral centers within the molecule. youtube.comyoutube.com The mechanism involves the activation of dihydrogen by the metal catalyst, followed by the insertion of the alkene into a metal-hydrogen bond. youtube.com
In the context of azaspirocyclic synthesis, catalytic hydrogenation can be used to convert unsaturated precursors into the saturated 2-azaspiro[4.4]nonane core. For example, after a cycloaddition reaction that forms an unsaturated spirocyclic intermediate, catalytic hydrogenation can be used to reduce the remaining double bonds to afford the final saturated framework. Furthermore, the conditions for catalytic hydrogenation, such as hydrogen pressure, temperature, and catalyst loading, can be optimized to achieve high yields and selectivity. google.com
Multi-step Synthetic Sequences for Azaspirocyclic Framework Formation
The construction of the 2-azaspiro[4.4]nonane framework often necessitates multi-step synthetic sequences that strategically build the spirocyclic system. These sequences can involve a combination of cyclization, functional group manipulation, and rearrangement reactions.
One illustrative multi-step synthesis leading to a related 2-azaspiro[4.4]nonan-1-one system involves an initial phosphine-catalyzed [3+2]-cycloaddition. uow.edu.auosti.gov This is followed by a Curtius rearrangement of a carboxylic acid intermediate, which, after subsequent acid hydrolysis, yields novel spiro-cyclic ketones. uow.edu.auuwa.edu.au
Another example of a multi-step approach is the palladium-mediated transformation of 3,4-dihydro-2(1H)-pyridinones. acs.org This sequence starts with a precursor containing a (2-bromophenyl)ethyl substituent, which undergoes an intramolecular Heck cyclization to form the spirocyclic core. acs.org The resulting organopalladium intermediate can then be further transformed through oxidation or reduction. acs.org
Domino radical bicyclization reactions have also been employed for the synthesis of 1-azaspiro[4.4]nonane derivatives, a closely related scaffold. researchgate.net This process involves the formation and capture of alkoxyaminyl radicals, starting from O-benzyl oxime ethers with a brominated or iodinated aromatic ring or a terminal alkynyl group and an alkenyl moiety. researchgate.net
The following table summarizes some of the key synthetic strategies for constructing the azaspirocyclic core:
| Synthetic Strategy | Key Reaction Type | Precursors | Resulting Core Structure |
| Phosphine-Catalyzed Cycloaddition | [3+2]-Cycloaddition | 2-Methylene γ-lactams, 2-butynoic acid derivatives | 2-Azaspiro[4.4]nonan-1-ones |
| Heck Cyclization | Intramolecular Heck Reaction | 5-Substituted 3,4-dihydro-2(1H)-pyridinones | Spirocyclic imides and amides |
| Domino Radical Bicyclization | Radical Cyclization | O-benzyl oxime ethers | 1-Azaspiro[4.4]nonane derivatives |
Functionalization and Derivatization Reactions of the this compound Scaffold
Once the 2-azaspiro[4.4]nonane core is established, further chemical modifications can be introduced to synthesize a variety of derivatives. These functionalization reactions can target different positions on the spirocyclic framework, allowing for the exploration of structure-activity relationships in drug discovery programs.
Oxidative Transformations and Reaction Products
Oxidative reactions can be employed to introduce new functional groups or modify existing ones on the this compound scaffold. For instance, oxidation of a secondary alcohol on a spirocyclic lactone precursor has been achieved using Dess–Martin periodinane (DMP) to yield a γ,δ-unsaturated ketone. mdpi.com While not directly on the this compound, this demonstrates a common oxidative transformation applicable to related spirocyclic systems.
In a different context, the palladium-mediated cyclization of certain precursors can lead to oxidative formation of spirocyclic imides. acs.org This suggests that the amide nitrogen of the this compound could potentially be oxidized under specific conditions.
Reductive Transformations and Reaction Products
Reductive transformations are commonly used to modify the functional groups on the this compound scaffold. For example, a highly functionalized spirocyclobutyl lactam, a related structure, can be chemoselectively reduced using different reducing agents. acs.org Treatment with borane-tetrahydrofuran (B86392) complex (BH₃·THF) can reduce the amide, ester, and carbonyl groups to afford a spiro-pyrrolidine. acs.org In contrast, using sodium borohydride (B1222165) (NaBH₄) as the reductant selectively reduces only the carbonyl group to an alcohol. acs.org
These examples highlight the potential for selective reductions on the this compound scaffold, allowing for the targeted synthesis of derivatives with diverse functionalities.
The following table outlines potential functionalization reactions:
| Transformation Type | Reagent/Condition | Potential Product Type |
| Oxidation | Dess–Martin periodinane (DMP) | Ketone |
| Reduction | Borane-tetrahydrofuran complex (BH₃·THF) | Reduced amide/other functional groups |
| Reduction | Sodium borohydride (NaBH₄) | Alcohol (from a ketone precursor) |
Nucleophilic Substitution Reactions and their Application
Nucleophilic substitution reactions are fundamental in the elaboration of the 2-azaspiro[4.4]nonane framework, allowing for the introduction of various functional groups. While direct nucleophilic substitution on the carboxamide nitrogen of this compound is not a typical reaction pathway, transformations of precursors bearing suitable leaving groups are common.
A relevant study on a related 1-azaspiro[4.4]nonane system highlights the activation of a hydroxyl group towards nucleophilic substitution. In this work, (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes were treated with methanesulfonyl chloride (MsCl) or a triphenylphosphine/carbon tetrabromide (PPh3/CBr4) system. The outcome of the reaction was highly dependent on the substituent at the nitrogen atom (X). For instance, when X was an oxygen radical (O•), an intramolecular cyclization occurred to yield hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole. When X was a hydrogen atom, a different intramolecular rearrangement led to a perhydro-cyclopenta uwa.edu.auosti.govazeto[1,2-a]pyrrol derivative. These examples underscore the influence of neighboring groups and the potential for intramolecular processes in nucleophilic substitution reactions within the azaspiro[4.4]nonane framework.
In the context of precursors to this compound, a key intermediate is often a lactam, such as 2-azaspiro[4.4]nonan-1-one. The synthesis of this lactam can be followed by transformations that set the stage for nucleophilic attack. For instance, the Curtius rearrangement of a carboxylic acid precursor can install the nitrogen atom at the spiro-center, which is then cyclized to the lactam. clockss.org Subsequent modifications can introduce functionalities amenable to substitution.
Table 1: Examples of Nucleophilic Substitution Reactions on Azaspiro[4.4]nonane Precursors This table is based on analogous reactions in related systems due to the lack of direct data for the title compound.
| Precursor | Reagent(s) | Product(s) | Reaction Type |
| (5R(S),6R(S))-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl | MsCl/NEt3 or PPh3/CBr4 | 3,3-dimethyloctahydrocyclopenta[c]pyrrolo[1,2-b]isoxazole | Intramolecular Nucleophilic Substitution |
| (5R(S),6R(S))-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane | MsCl/NMe3 or PPh3/CBr4 | perhydro-cyclopenta uwa.edu.auosti.govazeto[1,2-a]pyrrol | Intramolecular Nucleophilic Substitution/Rearrangement |
Acylation, Alkylation, and Amide Coupling Reactions
The nitrogen atom of the 2-azaspiro[4.4]nonane ring system is a key handle for introducing molecular diversity through acylation, alkylation, and amide coupling reactions.
Acylation: The acylation of the secondary amine in 2-azaspiro[4.4]nonane is a straightforward method to introduce the carboxamide functionality itself or other acyl groups. Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a base, can be employed. For the synthesis of this compound, a common approach involves the reaction of 2-azaspiro[4.4]nonane with an isocyanate or by using a phosgene (B1210022) equivalent followed by treatment with ammonia.
Alkylation: N-alkylation of amides and lactams, including those based on the 2-azaspiro[4.4]nonane scaffold, is a valuable transformation. While amides are generally weak bases, they can be alkylated after conversion to their conjugate bases. Methods for this include the use of strong bases like sodium hydride followed by reaction with an alkyl halide. Phase-transfer catalysis (PTC) conditions have also been shown to be effective for the N-alkylation of amides and lactams, often under milder conditions.
Amide Coupling: The formation of an amide bond by coupling a carboxylic acid with the 2-azaspiro[4.4]nonane nitrogen is a widely used strategy. A variety of modern amide coupling reagents can be utilized for this purpose. For instance, the coupling of a carboxylic acid with an amine can be achieved using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov A study on the synthesis of amide derivatives for electron-deficient amines and functionalized carboxylic acids found that a combination of EDC, 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of HOBt provided excellent results. nih.gov Such protocols are applicable to the synthesis of a wide range of N-acylated 2-azaspiro[4.4]nonanes.
Table 2: Representative Amide Coupling Conditions This table presents generally applicable conditions for amide bond formation.
| Carboxylic Acid | Amine | Coupling Reagent(s) | Base | Solvent | Yield | Reference |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | HATU | DIPEA | DMF | 38% | nih.gov |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC, HOBt, DMAP | DIPEA | CH3CN | 92% | nih.gov |
| Boc-Proline | Biphenylamine | EDC, HOBt, DMAP | DIPEA | CH3CN | 75% | nih.gov |
| Thiazole carboxylic acid | 4-tert-Butylaniline | EDC, HOBt, DMAP | DIPEA | CH3CN | 58% | nih.gov |
Stereochemical Control and Enantioselective Synthesis in Azaspiro[4.4]nonane Research
The control of stereochemistry is paramount in the synthesis of biologically active molecules, and the 2-azaspiro[4.4]nonane scaffold often contains one or more stereocenters. The development of enantioselective and diastereoselective methods to access these structures is therefore a significant area of research.
One of the key strategies for the enantioselective synthesis of 2-azaspiro[4.4]nonane derivatives involves the use of chiral starting materials or chiral auxiliaries. For example, the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key intermediate for the natural product (-)-cephalotaxine, was achieved starting from a chiral cyclopentanone (B42830) derivative. clockss.org A crucial step in this synthesis was a Curtius rearrangement of an acyl azide, which installed the nitrogen atom at the quaternary spiro-center with perfect stereochemical fidelity. clockss.org
Another powerful approach is the use of asymmetric catalysis. Phosphine-catalyzed [3+2]-cycloadditions have been employed for the synthesis of 2-azaspiro[4.4]nonan-1-ones. uwa.edu.auosti.gov By using a chiral phosphine (B1218219) catalyst or a chiral auxiliary on one of the reactants, it is possible to induce enantioselectivity in the cycloaddition step, leading to enantioenriched spiro-lactams. These lactams can then be converted to the desired this compound derivatives while retaining the stereochemical integrity.
Domino radical bicyclization reactions have also been developed for the synthesis of 1-azaspiro[4.4]nonane derivatives, often yielding mixtures of diastereomers with a preference for the trans configuration. nih.gov The diastereoselectivity of such reactions can sometimes be influenced by the choice of radical initiator and reaction conditions. nih.gov
More recently, enzymatic methods have shown great promise for the stereodivergent synthesis of azaspirocycles. chemrxiv.org Engineered enzymes have been used for the cyclopropanation of unsaturated exocyclic N-heterocycles to provide access to various stereoisomers of azaspiro[2.y]alkanes with high diastereo- and enantioselectivity. chemrxiv.org While not directly applied to this compound, this approach highlights the potential of biocatalysis for the asymmetric synthesis of complex spirocyclic systems.
The chiral resolution of racemic mixtures is another viable method to obtain enantiomerically pure 2-azaspiro[4.4]nonane derivatives. mdpi.com This can be achieved through techniques such as chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional chromatography or crystallization. mdpi.com
Table 3: Approaches to Stereochemical Control in Azaspiro[4.4]nonane Synthesis
| Method | Key Principle | Example Application/Analogy | Reference |
| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | Synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal from a chiral cyclopentanone. | clockss.org |
| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity. | Phosphine-catalyzed [3+2]-cycloaddition to form chiral 2-azaspiro[4.4]nonan-1-ones. | uwa.edu.auosti.gov |
| Substrate Control | Use of chiral auxiliaries to direct stereochemical outcomes. | Diastereoselective cycloadditions. | N/A |
| Diastereoselective Reactions | Control of relative stereochemistry. | Domino radical bicyclization leading to predominantly trans-1-azaspiro[4.4]nonanes. | nih.gov |
| Enzymatic Methods | Use of enzymes for stereoselective transformations. | Stereodivergent synthesis of azaspiro[2.y]alkanes using engineered carbene transferases. | chemrxiv.org |
| Chiral Resolution | Separation of enantiomers from a racemic mixture. | HPLC separation of enantiomers or formation of separable diastereomeric derivatives. | mdpi.com |
Structure Activity Relationship Sar and Molecular Interaction Investigations
Conformational Analysis and its Impact on Ligand Binding and Biological Recognition
No studies on the conformational preferences of 2-Azaspiro[4.4]nonane-2-carboxamide and how they might influence interactions with biological targets have been published.
Exploration of Substituent Effects on the Biological Activity Profile of Azaspirocyclic Analogues
While the biological activity of other azaspirocyclic compounds is influenced by substituents, there is no available SAR data for analogues of this compound.
In Vitro Studies on Molecular Target Interactions
Enzyme Inhibition Studies
There are no published reports of this compound being evaluated as an enzyme inhibitor.
Receptor Ligand Binding Investigations
The affinity and selectivity of this compound for any biological receptor have not been documented.
Influence on Specific Biological Pathways and Mechanisms
No research has been found that elucidates the effects of this compound on any biological pathways.
Rational Design Principles for Azaspirocyclic Derivatives in Target Modulation
Without known biological targets or SAR data, there are no established rational design principles for derivatives of this compound.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is invaluable for predicting the interaction between a small molecule (ligand), such as 2-Azaspiro[4.4]nonane-2-carboxamide, and a protein target.
While specific molecular docking studies featuring this compound are not extensively documented in publicly available literature, the general methodology would involve preparing the 3D structure of the compound and docking it into the binding site of a selected protein. The results would be scored based on the predicted binding affinity, providing a rank of the most likely binding poses. For instance, derivatives of the related azaspiro[4.5]decane scaffold have been subjected to molecular docking studies to explore their affinity for various biological targets. Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
A hypothetical docking study of this compound against a generic kinase target might reveal the binding energy and key interacting residues, as illustrated in the table below.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase X | -8.5 | ASP-145, LYS-23, VAL-78 |
| Protease Y | -7.2 | GLU-98, HIS-41, CYS-154 |
| GPCR Z | -6.9 | TYR-308, PHE-112, SER-193 |
| This table is a hypothetical representation of potential molecular docking results for illustrative purposes. |
Quantum Chemical Calculations for Electronic Property Analysis
Quantum chemical calculations are employed to understand the electronic structure and properties of molecules. These methods, based on the principles of quantum mechanics, can provide detailed information about molecular orbitals, charge distribution, and reactivity.
For this compound, quantum chemical calculations could be used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool derived from quantum chemical calculations. It provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP is mapped onto the molecular surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, while blue indicates regions of positive potential.
An MEP analysis of this compound would likely show a negative potential around the oxygen atom of the carboxamide group, indicating a region susceptible to electrophilic attack or hydrogen bond donation. The hydrogen atoms of the amide group would exhibit a positive potential, making them likely sites for nucleophilic interaction or hydrogen bond acceptance. These insights are crucial for understanding how the molecule might interact with biological targets.
Conformational Landscape and Energy Profile Analysis
The 2-Azaspiro[4.4]nonane scaffold's inherent three-dimensionality results in a complex conformational landscape. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. This is achieved by systematically rotating rotatable bonds and calculating the potential energy of the resulting structures.
For this compound, the key rotatable bond would be the C-N bond of the carboxamide group. The analysis would reveal the most stable orientations of the carboxamide substituent relative to the spirocyclic core. The resulting energy profile would show energy minima corresponding to stable conformers and energy maxima corresponding to transition states. Understanding the preferred conformation is vital as it often represents the bioactive conformation when the molecule binds to a target.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.2 | Eclipsed |
| 60 | 1.5 | Gauche |
| 120 | 4.8 | Eclipsed |
| 180 | 0.0 | Anti (Lowest Energy) |
| This table represents a simplified, hypothetical energy profile for the rotation around the C-N carboxamide bond. |
Predictive Modeling for Azaspirocyclic Scaffold Optimization and Chemical Space Exploration
Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, is used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound are currently published, the azaspirocyclic scaffold is a prime candidate for such investigations.
A predictive QSAR model for a series of 2-Azaspiro[4.4]nonane derivatives would involve calculating a variety of molecular descriptors (e.g., physicochemical properties, topological indices, and quantum chemical parameters) for each compound. These descriptors would then be statistically correlated with their measured biological activity. The resulting model could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the optimization of the scaffold and exploring the chemical space around it to identify more potent compounds.
Analytical and Spectroscopic Characterization Methodologies in Research
Chromatographic Techniques for Compound Purity Assessment and Isolation
Chromatographic methods are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby ensuring the quality of the material used for further studies.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for assessing the purity of a compound and obtaining preliminary data on its physicochemical properties, such as lipophilicity. In the analysis of compounds analogous to 2-Azaspiro[4.4]nonane-2-carboxamide, a C18 column is commonly used.
A typical RP-HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is often performed using a UV/VIS detector at a wavelength where the compound or its chromophoric components absorb light. The retention time (t_R) of the compound provides an indication of its polarity; a longer retention time generally corresponds to higher lipophilicity. For a series of related compounds, RP-HPLC can establish structure-retention relationships. While specific data is unavailable for the title compound, a hypothetical analysis might yield a single sharp peak, indicating high purity.
Table 1: Hypothetical RP-HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm |
| Column Temp. | 30 °C |
| Expected Result | A single major peak indicating purity >95% |
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are crucial for piecing together the molecular structure of this compound, confirming the presence of functional groups and the arrangement of atoms.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
¹H-NMR (Proton NMR) would provide detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons of the two five-membered rings and the amide (-CONH₂) group. The protons on the carbon atoms adjacent to the nitrogen would appear as multiplets in the downfield region compared to the other aliphatic protons of the cyclopentane (B165970) rings. The amide protons would likely appear as a broad singlet.
¹³C-NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms. The spectrum would be characterized by a signal for the carbonyl carbon of the amide group in the most downfield region (typically ~170-180 ppm). The spiro carbon, being a quaternary carbon, would have a unique chemical shift. Signals for the carbons of the two cyclopentyl rings would populate the aliphatic region of the spectrum.
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹³C (C=O) | ~175 | Singlet |
| ¹³C (Spiro C) | ~70-80 | Singlet |
| ¹³C (CH₂) | ~20-40 | Triplet |
| ¹H (NH₂) | ~5.5-7.0 | Broad Singlet |
| ¹H (CH₂) | ~1.5-3.5 | Multiplets |
Note: These are predicted values based on similar structures and are for illustrative purposes.
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band around 1640-1680 cm⁻¹ would correspond to the C=O stretching vibration of the amide (Amide I band). The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3200-3400 cm⁻¹. The N-H bending vibration would be observed around 1600-1640 cm⁻¹. C-H stretching vibrations from the aliphatic rings would be visible just below 3000 cm⁻¹.
Table 3: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretch | 3200-3400 (two bands) |
| C-H (Aliphatic) | Stretch | 2850-2960 |
| C=O (Amide I) | Stretch | 1640-1680 |
| N-H (Amide II) | Bend | 1600-1640 |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For this compound (C₉H₁₆N₂O), the expected exact mass would be calculated. The mass spectrum would show a molecular ion peak [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺. Fragmentation patterns observed in the MS/MS spectrum would offer further structural clues, often showing the loss of the carboxamide group or cleavage of the spirocyclic rings.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the ultimate proof of its structure. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It is the only method that can unambiguously determine the absolute configuration of chiral centers, although the parent 2-Azaspiro[4.4]nonane is achiral. This analysis would confirm the spirocyclic nature of the molecule and detail the conformation of the two five-membered rings in the solid state.
Broader Research Applications and Future Directions for Azaspiro 4.4 Nonane 2 Carboxamide
Utilization of 2-Azaspiro[4.4]nonane-2-carboxamide as a Scaffold for Chemical Library Synthesis
The this compound framework is a key building block in the synthesis of chemical libraries for drug discovery. Its rigid spirocyclic nature provides a well-defined three-dimensional orientation for substituents, which is a desirable trait for improving biological activity and selectivity. The synthesis of diverse libraries based on this scaffold allows for the systematic exploration of structure-activity relationships (SAR).
Diversity-oriented synthesis approaches are employed to generate a wide range of azaspirocyclic compounds, including derivatives of 2-azaspiro[4.4]nonane. nih.gov These libraries are crucial for identifying hit and lead compounds in high-throughput screening campaigns. The development of synthetic routes to various spirocyclic scaffolds is fundamental to exploring new chemical space. nih.gov A significant advancement in this area is the incorporation of azaspirocyclic moieties into DNA-encoded libraries (DELs). rsc.orgrsc.org This technology enables the synthesis and screening of massive numbers of compounds simultaneously, accelerating the discovery process. rsc.orgrsc.org The challenges associated with preparing and diversifying azaspirocycles have historically limited their application, but new photochemical methods are helping to overcome these hurdles, allowing for the creation of unique and densely functionalized azaspiro compounds for DELs. rsc.orgrsc.org
Table 1: Approaches for Azaspirocyclic Scaffold Library Synthesis
| Synthesis Approach | Description | Key Advantages | Reference |
|---|---|---|---|
| Diversity-Oriented Synthesis | Utilizes multicomponent reactions to rapidly generate a wide array of functionalized azaspirocycles from simple building blocks. | Access to novel and diverse chemical structures relevant for drug discovery. | nih.gov |
| Scaffold-Based Synthesis | Focuses on preparing a core spirocyclic scaffold which is then systematically functionalized. | Allows for detailed exploration of structure-activity relationships around a validated core. | nih.gov |
| DNA-Encoded Library Technology (DELT) | Synthesizes large libraries of azaspiro compounds where each molecule is tagged with a unique DNA barcode for identification. | Enables massive parallel synthesis and screening, accelerating hit identification. | rsc.orgrsc.org |
| Solid-Phase Organic Synthesis (SPOS) | Involves attaching the scaffold to a solid support, allowing for simplified purification and automation in library production. | High efficiency and suitability for generating large numbers of compounds for high-throughput screening. | mdpi.com |
Development of Novel Chemical Probes and Tools Employing the Azaspirocyclic Moiety
The rigid conformational properties of the azaspirocyclic moiety make it an excellent component for the design of chemical probes and molecular tools. researchgate.net These tools are essential for studying biological processes, validating drug targets, and understanding disease mechanisms. By incorporating the this compound core, researchers can create molecules with high affinity and selectivity for specific biological targets, such as enzymes or receptors. nih.gov
Spirocyclic compounds are increasingly recognized as innovative tools in drug discovery because they can enhance a molecule's physicochemical and pharmacokinetic properties. nih.govresearchgate.netdndi.org The defined spatial arrangement of functional groups on the spirocyclic scaffold can lead to a better fit within a target's binding site. nih.gov Pharmacological screening of libraries containing azaspiro derivatives has been conducted to identify compounds with specific biological activities, such as anticonvulsant or antifungal properties, demonstrating their potential as starting points for probe development. nih.gov
Advanced Synthetic Methodologies for Azaspirocyclic Diversification and Lead Generation
The generation of diverse and complex lead compounds requires sophisticated and efficient synthetic methods. Research in this area focuses on developing new reactions to create and functionalize the azaspiro[4.4]nonane skeleton. One notable method is the phosphine-catalyzed [3+2]-cycloaddition to synthesize 2-azaspiro[4.4]nonan-1-ones, which are precursors to the target carboxamide. uow.edu.auosti.govresearchgate.net
Other advanced strategies include:
Domino Radical Bicyclization: This method has been successfully applied to synthesize 1-azaspiro[4.4]nonane derivatives, involving the formation and capture of alkoxyaminyl radicals. nih.gov
Rhodium(I)-Catalyzed Cycloisomerization/Diels-Alder Cascade: This cascade process enables the highly selective synthesis of seven-membered azaspiro compounds. acs.org
Multicomponent Condensations: These reactions provide rapid access to novel building blocks that can be converted into various azaspirocycles, including 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes, through methods like ring-closing metathesis or reductive amination. nih.gov
These methodologies are crucial for creating libraries of spirocyclic compounds for lead generation in drug discovery programs. nih.govresearchgate.net
Table 2: Selected Synthetic Methodologies for Azaspirocycle Diversification
| Methodology | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Phosphine-Catalyzed Cycloaddition | [3+2]-Cycloaddition | Forms the core 2-azaspiro[4.4]nonan-1-one ring system. | uow.edu.auosti.govresearchgate.net |
| Domino Radical Bicyclization | Radical Cyclization | Synthesizes the 1-azaspiro[4.4]nonane skeleton via an alkoxyaminyl radical intermediate. | nih.gov |
| Rh(I)-Catalyzed Cascade | Cycloisomerization/Diels-Alder | Achieves highly selective synthesis of complex spirobicyclic motifs. | acs.org |
| Multicomponent Condensation | Condensation/Cyclization | Provides rapid access to diverse azaspirocyclic building blocks for further elaboration. | nih.gov |
Emerging Research Areas for Spirocyclic Carboxamide Derivatives in Chemical Biology
The unique structural and physicochemical properties of spirocyclic carboxamide derivatives are opening up new avenues of research in chemical biology and medicinal chemistry. Their sp3-rich, rigid structures are sought after for improving drug-like properties. nih.gov The development of these compounds is often hindered by synthetic complexity, but advances in high-throughput synthesis and computational techniques are enabling faster optimization. researchgate.net
Emerging areas of interest include:
Oncology: Carboxamide derivatives, in general, are a promising class of compounds in anticancer drug discovery due to their ability to interact with multiple oncogenic targets. mdpi.com The spirocyclic carboxamide scaffold offers opportunities for novel designs with improved potency and selectivity. mdpi.com
Modulation of Physicochemical Properties: Spirocycles are used to restrict molecular conformation, which can enhance target binding and modulate properties like solubility and metabolic stability. researchgate.netresearchgate.net
Novel Therapeutic Modalities: The development of enabling chemical technologies is accelerating the application of complex scaffolds in new therapeutic areas, such as PROTACs (PROteolysis TArgeting Chimeras) and ADCs (Antibody-Drug Conjugates). youtube.com The rigid 3D presentation of functional groups offered by spirocyclic carboxamides could be advantageous in designing linkers or warheads for these advanced therapeutic platforms.
Neurological Diseases and Infectious Diseases: In vivo studies have shown the potential of spirocyclic compounds in treating a range of diseases, including neurological, infectious, and metabolic disorders, highlighting the broad therapeutic potential of this compound class. researchgate.net
The continued development of synthetic methods and a deeper understanding of their biological activities will likely see spirocyclic carboxamide derivatives play an increasingly important role in addressing complex challenges in chemical biology and drug discovery. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Azaspiro[4.4]nonane-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via spirocyclization of amine precursors with ketones under acidic conditions. For example, multigram-scale production is achievable using optimized protocols involving catalytic acid (e.g., p-toluenesulfonic acid) and controlled heating (80–100°C) to promote ring closure . Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios of reactants significantly impact yield (typically 60–85%) and purity (>95%). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the desired product .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Structural elucidation relies on NMR spectroscopy (¹H/¹³C) to confirm the spirocyclic scaffold and carboxamide functionality. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical details. For example, PubChem data for analogous spiro compounds (e.g., 2-Azaspiro[3.5]nonane derivatives) highlight characteristic shifts in NMR spectra: δ 2.5–3.5 ppm for spirocyclic protons and δ 170–175 ppm for carboxamide carbonyls in ¹³C NMR .
Q. What strategies are employed to optimize solubility and stability for in vitro assays?
- Methodological Answer : Solubility is enhanced using co-solvents like DMSO (10–20% v/v) or cyclodextrin complexes. Stability studies under varying pH (4–9) and temperatures (4°C to 37°C) indicate that the compound remains stable in sealed, anhydrous storage at room temperature for >6 months. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in substitution or oxidation reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distributions to predict reactive sites. For example, the carboxamide group shows high electrophilicity, favoring nucleophilic substitution at the carbonyl carbon. Oxidation pathways (e.g., using KMnO₄) are simulated to identify intermediates, validated experimentally via LC-MS .
Q. What experimental approaches resolve contradictions in reported bioactivity data for spirocyclic carboxamides?
- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). Dose-response curves (IC₅₀ values) and kinetic studies (e.g., SPR or ITC) standardize activity measurements. For instance, conflicting MMP-9 inhibition data (IC₅₀ = 10–50 µM) are reconciled by controlling pH (7.4 vs. 6.5) and ionic strength .
Q. How does the spirocyclic scaffold influence binding affinity to neurological targets (e.g., NMDA receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and radioligand displacement assays compare binding modes of this compound with non-spiro analogs. The rigid spiro structure reduces conformational entropy, enhancing affinity (Kd = 120 nM vs. 450 nM for linear analogs) .
Q. What methodologies assess the metabolic stability of this compound in hepatocyte models?
- Methodological Answer : In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life (t₁/₂). LC-MS/MS tracks metabolite formation (e.g., hydroxylation at C3 or C7). Co-administration with CYP450 inhibitors (e.g., ketoconazole) identifies major metabolic pathways .
Key Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
